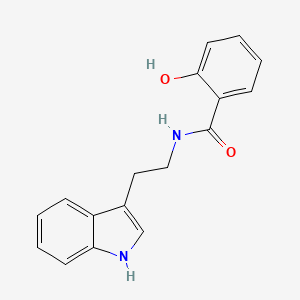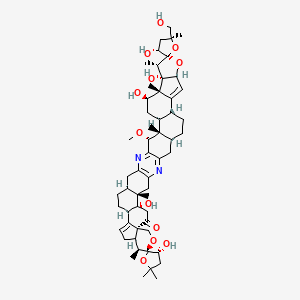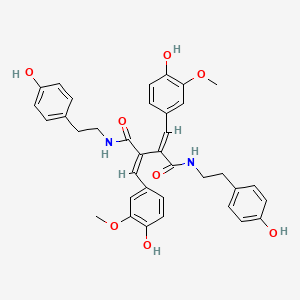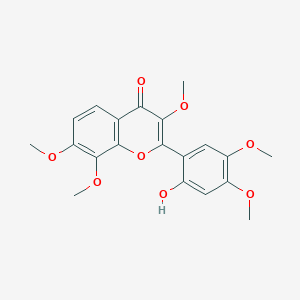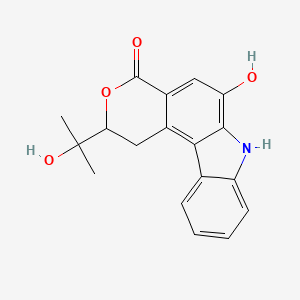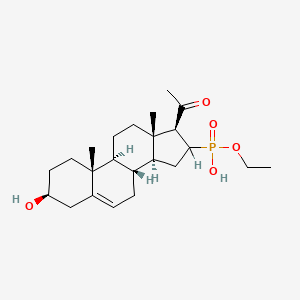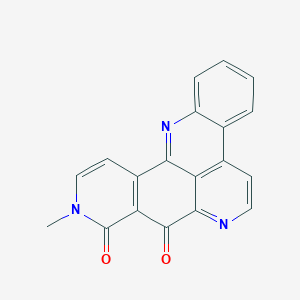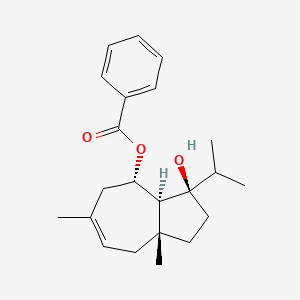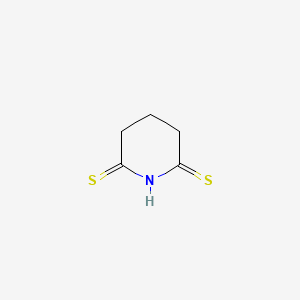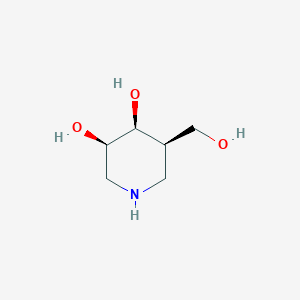![molecular formula C9H17BN2O3 B1248011 (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(R)-1-L-prolylpyrrolidin-2-yl]boronic acid is an N-acylpyrrolidine obtained by formal condenstion of the carboxy group of L-proline and the secondary amino group of (R)-pyrrolidine-2-carboxylic acid. It has a role as an EC 3.4.* (hydrolases acting on peptide bond) inhibitor. It is a member of boronic acids, a N-acylpyrrolidine and a L-proline derivative.
Aplicaciones Científicas De Investigación
Organocatalysts in Chemical Reactions
One significant area of application for compounds similar to (2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide is as organocatalysts in chemical reactions. Studies have shown that derivatives of prolinamides, including pyrrolidine and proline derivatives, are effective organocatalysts. For instance, prolinamides have been used to catalyze aldol reactions of cyclohexanone with 4-nitrobenzaldehyde, achieving high enantioselectivity (Panov et al., 2011). Similarly, research indicates that L-proline and its derivatives are valuable in several reactions due to their ability to facilitate catalysis with high recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).
Synthesis and Structural Insights
The synthesis of prolinamide derivatives and their structural characterization are also crucial aspects of scientific research. Such studies provide insights into the molecular architecture and potential applications of these compounds. For instance, research on the facile synthesis of enantiomers of (pyrrolidin-2-yl)phosphonate from L-proline (Hirata, Kuriyama, & Onomura, 2011) and the crystal structure of pGlu-Pro-NH2 dipeptides (Wouters, Norberg, & Evrard, 1997) are examples of such research.
Potential Therapeutic Applications
While avoiding specifics on drug use and dosage, it is worth noting that prolinamide derivatives have been explored for potential therapeutic applications. For instance, analogues of L-prolyl-L-leucylglycinamide, which are structurally similar to prolinamides, have shown promise in enhancing dopamine receptor binding (Johnson, Rajakumar, & Mishra, 1986). Such findings point towards potential neurological applications of prolinamide-related compounds.
Propiedades
Nombre del producto |
(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide |
|---|---|
Fórmula molecular |
C9H17BN2O3 |
Peso molecular |
212.06 g/mol |
Nombre IUPAC |
[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2/t7-,8-/m0/s1 |
Clave InChI |
XSBZZZGVAIXJLD-YUMQZZPRSA-N |
SMILES isomérico |
B([C@@H]1CCCN1C(=O)[C@@H]2CCCN2)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)C2CCCN2)(O)O |
Sinónimos |
1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (D, L)-isomer 1-(2-pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid, (L, L)-isomer Pro-boroPro |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




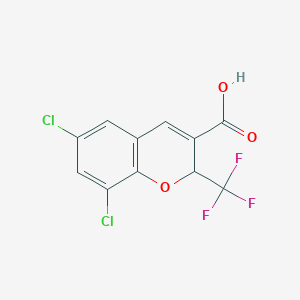
![2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine](/img/structure/B1247932.png)
